ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes an ethyl ester group, a methyl group, and an amino group attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiazole derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-amino-4-methylthiazole-5-carboxylate: Similar structure but lacks the phenyl group, leading to different chemical properties and applications.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.
4-Methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4-methyl-2-[(3-methylphenyl)amino]-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C14H13N2O2S
- Molecular Weight : 273.33 g/mol
- CAS Number : [58496111]
Thiazole derivatives have been implicated in various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The biological activity of this compound can be attributed to its ability to interact with several molecular targets:
- Anticancer Activity : Thiazole compounds often exhibit cytotoxic effects against various cancer cell lines. Studies have shown that related thiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer treatment .
- Anti-inflammatory Effects : Some thiazole derivatives have demonstrated the ability to inhibit inflammatory mediators such as TNF-alpha and IL-6, suggesting their potential in treating inflammatory diseases .
- Antimicrobial Properties : Thiazoles are known for their antimicrobial activities against a range of pathogens, making them candidates for developing new antibiotics .
Anticancer Activity
A study evaluating the cytotoxic effects of various thiazole derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines (e.g., A549 lung cancer cells and MCF-7 breast cancer cells). The structure-activity relationship (SAR) indicated that modifications on the phenyl ring significantly enhance activity .
Anti-inflammatory Activity
In vitro studies demonstrated that thiazole derivatives could significantly reduce the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated cells. For instance, a related compound showed an inhibition value of 97.7% at a concentration of 10 mM .
Antimicrobial Activity
Thiazoles have also been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Case Studies
- Cytotoxicity in Cancer Models : A recent investigation into a series of thiazole derivatives revealed that those with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity against human liver carcinoma (HepG2) cells, with some compounds showing an IC50 below 10 µM .
- Inflammation Models : In studies involving macrophage cell lines, thiazole derivatives were shown to significantly downregulate the expression of COX-2 and iNOS, both critical mediators in inflammatory pathways .
Properties
IUPAC Name |
ethyl 4-methyl-2-(3-methylanilino)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-4-18-13(17)12-10(3)15-14(19-12)16-11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNWWENFVGIADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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